Vinylphosphonic acid

Vue d'ensemble

Description

Vinylphosphonic acid (VPA) is an organophosphorus compound that is used in the surface treatment of metal substrates . It can be used in the preparation of poly (VPA) by radical polymerization in the presence of initiator systems and chain transfer agents .

Synthesis Analysis

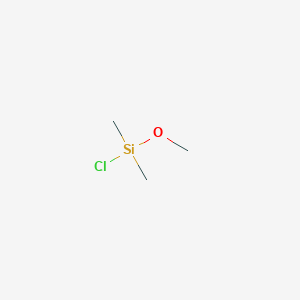

VPA can be prepared in several ways, but the most common involves the addition of PCl3 to acetaldehyde . This adduct reacts with acetic acid to afford the target . Poly (vinylphosphonic acid) (PVPA) was synthesized by free radical polymerization of VPA in different solvents . Bromotrichloromethane as a chain transfer agent (CTA) was used in some experiments to control the molecular weight of the PVPA .Molecular Structure Analysis

The effects of solvent type and initiator and CTA concentrations on the microstructure, molecular weight, and stereoregularity of the resulting PVPA were extensively investigated by FTIR, 1 HNMR, 31 PNMR, and elemental analysis . High-resolution NMR spectroscopy was used to gain microstructure information .Chemical Reactions Analysis

The percent of head-to-head and tail-to-tail irregularities of the resulting PVPA were obtained to be in the range of 16.6–58% depending on the reaction conditions . The PVPA synthesized in acetic anhydride as a solvent had the highest amount of the irregularities due to the high reaction rate, which does not allow controlling the structure .Applications De Recherche Scientifique

Polymerization and Copolymerization

VPA can be used as a monomer unit for the synthesis of poly (vinylphosphonic acid) via free radical polymerization . It is also used to develop copolymers of VPA with acrylonitrile, N -isopropylacrylamide, styrene, vinylpyrrolidone, and acrylic and methacrylic acid . The structure of the final product influences the properties required in further applications .

Fuel Cell Development

Polyvinylphosphonic acid is an essential component for the polymer electrolyte membranes used in fuel cell development . It provides high proton conductivity, good mechanical and thermal properties based on low-cost materials .

Dental Applications

In the medical field, VPA is used in dental cements . It provides the desired set of properties such as electrical conductivity and biomimetic behavior together with thermal, chemical, and mechanical resistance .

Drug Delivery Systems

VPA-based polymers are used in the development of hydrogels for drug delivery . These hydrogels can control the release of drugs, improving their effectiveness and reducing side effects .

Biomimetic Mineralization

VPA is used in components for biomimetic mineralization . This process mimics natural mineralization to create new materials with unique properties .

Luminescent Metal-Polymer Complexes

VPA polymers are capable of binding with various metal cations . They form luminescent mixed-ligand complexes with Eu 3+, thenoyltrifluoroacetone, and phenanthroline . These complexes have fascinating luminescence properties, making them useful as luminescent sensors for visualization in medicine and biology .

Antimicrobial and Antiviral Activities

A promising direction for the use of VPA polymers is associated with their antimicrobial and antiviral activities . In particular, they are active against coronavirus infection .

Corrosion Treatment

VPA-based homopolymers and copolymers find usage in corrosion treatment . They provide a protective layer on the metal surface, preventing corrosion .

Safety and Hazards

VPA may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Adjustable lubrication aims to achieve active control of the relative motion of the friction interface, providing a new idea for intelligent operation . A new phenomenon of sudden changes of friction coefficient (COF) in the poly (vinylphosphoric acid) (PVPA) superlubricity system by mixing different lubricants, was found in this study .

Mécanisme D'action

Target of Action

Vinylphosphonic acid (VPA) is an organophosphorus compound that primarily targets the interfaces between organic and inorganic phases . It is used in the surface treatment of metal substrates .

Mode of Action

VPA interacts with its targets by promoting adhesion between organic and inorganic phases . This interaction is achieved through the polymerization of vinylphosphonic acid, which gives polyvinylphosphonic acid . This polymerization process is carried out in the presence of initiator systems and chain transfer agents .

Biochemical Pathways

It is known that the polymerization of vpa results in the formation of polyvinylphosphonic acid, which is known for promoting adhesion between organic and inorganic phases . This suggests that VPA may affect biochemical pathways related to adhesion processes.

Pharmacokinetics

It is known that vpa is used in the surface treatment of metal substrates , suggesting that it may have properties that allow it to adhere to and interact with these surfaces.

Result of Action

The primary result of VPA’s action is the promotion of adhesion between organic and inorganic phases . This is achieved through the formation of polyvinylphosphonic acid, which is known for its adhesive properties . This makes VPA useful in a variety of applications, including scale and corrosion treatment, fuel cell development, dental cements, hydrogels for drug delivery, and components in biomimetic mineralization .

Action Environment

Given its use in surface treatment of metal substrates , it can be inferred that VPA’s action, efficacy, and stability may be influenced by factors such as the properties of the substrate and the surrounding environment.

Propriétés

IUPAC Name |

ethenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

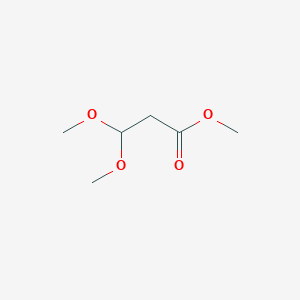

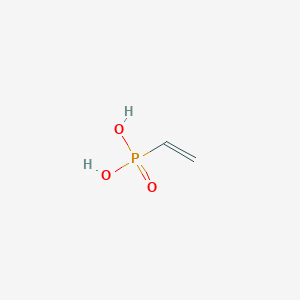

C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27754-99-0 | |

| Record name | Poly(vinylphosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40862745 | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinylphosphonic acid | |

CAS RN |

1746-03-8, 27754-99-0 | |

| Record name | Vinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.